molecular formula C7H13ClN2O B1378945 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride CAS No. 1403766-91-5

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

Cat. No. B1378945
M. Wt: 176.64 g/mol
InChI Key: CXUZWPGIDAFTPE-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is a derivative of azetidine and pyrrolidinone . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride” is 176.65 g/mol . The compound is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
  • Method : Many synthetic methodologies have been established for the construction of spirocyclic compounds .
  • Results : The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics. Further exploitation of the β -lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Synthesis of Heterocyclic Amino Acid Derivatives

  • Field : Organic Chemistry .
  • Application : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Method : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Antioxidant Activity

  • Field : Pharmacology .
  • Application : Pyrrolidin-2-One Derivatives have diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .

Antibacterial and Antifungal Activity

  • Field : Pharmacology .
  • Application : The synthesized molecules have shown antibacterial results comparable to those of the reference drug (amoxicillin). Moreover, their antifungal screening was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Pharmaceutical Development

  • Field : Pharmaceutical Chemistry .
  • Application : Compounds containing azetidine and pyrrolidine fragments are widely used as important pharmacophores for pharmaceutical development .

Synthesis of Amino Acids, Alkaloids and Toxoids

  • Field : Organic Chemistry .
  • Application : The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics. Further exploitation of the β -lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .
  • Method : Over the years, β -lactams have also emerged as versatile building blocks (β -lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZWPGIDAFTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

CAS RN

1403766-91-5
Record name 2-Pyrrolidinone, 1-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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